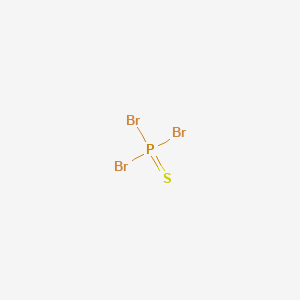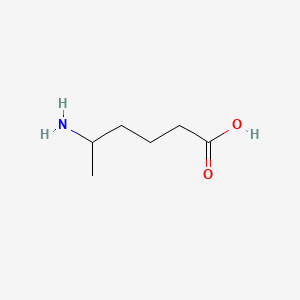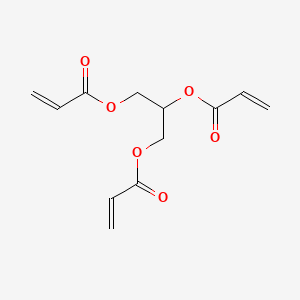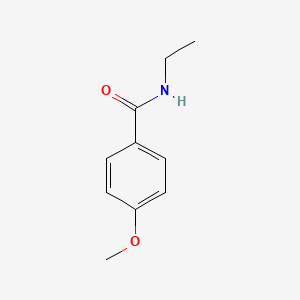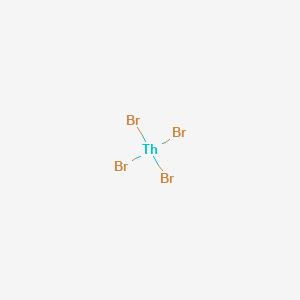
N,3-二甲基苯甲酰胺
描述
N,3-dimethylbenzamide is a compound that is commonly used in insect repellants . It is believed to work as such because mosquitoes intensely dislike its smell . It is also an effective solvent and may dissolve plastics, rayon, spandex, other synthetic fabrics, and painted or varnished surfaces .
Synthesis Analysis
N,N-Diethyl-3-methylbenzamide (DEET) has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is the most widely used insect repellent and is shown to serve this role . The synthesis of N,3-dimethylbenzamide involves the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .
Molecular Structure Analysis
The molecular formula of N,3-dimethylbenzamide is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Physical And Chemical Properties Analysis
N,3-dimethylbenzamide has a density of 1.1±0.1 g/cm3 . Its boiling point is 237.7±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.5±3.0 kJ/mol . The flash point is 97.6±24.3 °C .
科学研究应用
Thermochemistry Research
“N,3-dimethylbenzamide” is used in thermochemistry research. It has been studied for its gas phase and condensed phase thermochemistry data . The studies include the determination of the heat of formation, heat capacity, and other thermodynamic properties .
Insecticide Synthesis
“N,3-dimethylbenzamide” is used in the synthesis of anthranilic diamides insecticides . These insecticides, such as Cholrantraniliprole and Cyantraniliprole, have a unique mechanism of action and are known for their efficiency, low toxicity, and environmental friendliness .
Chemical Reagent
“N,3-dimethylbenzamide” is used as a reagent in chemical reactions . For example, it is used in the formation of methylene-bridged bis-1,3-dicarbonyl compounds from aryl β-ketoesters or β-ketoamides .
Synthesis of Novel Amides
“N,3-dimethylbenzamide” is used in the synthesis of novel amides . These amides are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Antioxidant Research
The novel amides synthesized from “N,3-dimethylbenzamide” are studied for their antioxidant activities .
Antibacterial Research
The novel amides synthesized from “N,3-dimethylbenzamide” are also studied for their antibacterial activities .
作用机制
Target of Action
N,3-Dimethylbenzamide primarily targets olfactory receptors in insects . It activates the olfactory receptor neurons in the sensilla of insects, particularly at high concentrations . At least three DEET-sensitive receptors have been functionally deciphered .
Mode of Action
N,3-Dimethylbenzamide interacts with its targets by acting as a stimulus that triggers avoidance behaviors in insects . It also functions as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of insects . This compound has a blocking effect on the neuronal responses of insects to specific human odors and shows an inhibitory effect on the function of odorant receptors in responding to certain human odors .
Biochemical Pathways
The biochemical pathways affected by N,3-Dimethylbenzamide are primarily related to olfaction in insects . The compound interferes with the normal functioning of olfactory receptors, disrupting the insects’ ability to recognize host odors . This leads to avoidance behaviors and reduces the likelihood of the insect approaching the host.
Pharmacokinetics
It is known that skin penetration and biodistribution in both humans and animals are rapid and extensive . Metabolism and elimination appear to be complete . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The primary result of N,3-Dimethylbenzamide’s action is the repellency it provides against a wide range of insects . By interfering with the insects’ olfactory receptors, it triggers avoidance behaviors and disrupts their ability to recognize host odors . This makes it an effective insect repellent.
Action Environment
The efficacy and stability of N,3-Dimethylbenzamide can be influenced by various environmental factors. For instance, the type of formulation, application pattern, physical activity of the user, and the environment can all affect the compound’s protection efficacy
安全和危害
N,3-dimethylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSODUAHKWBHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359491 | |
| Record name | N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethylbenzamide | |
CAS RN |
74786-81-5 | |
| Record name | N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-5-chloro-N,3-dimethylbenzamide in agricultural chemistry?
A: 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of chlorantraniliprole [, , , , ]. Chlorantraniliprole is a novel insecticide known for its effectiveness against various pests.
Q2: Can you describe a method for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide?
A: Several methods have been reported for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. One approach starts with 2-nitro-3-methylbenzoic acid, which undergoes FeO(OH)/C-catalyzed reduction with hydrazine hydrate, followed by cyclization with phosgene. Subsequent methylamination and chlorination steps yield the desired product [, ].
Q3: Are there alternative synthesis routes for 2-amino-5-chloro-N,3-dimethylbenzamide that avoid using phosgene?
A: Yes, researchers have explored alternative routes to synthesize 2-amino-5-chloro-N,3-dimethylbenzamide using thionyl chloride as a substitute for phosgene and its derivatives []. This approach aims to improve the safety and environmental friendliness of the synthesis process.
Q4: Has electrochemical synthesis been explored as a method for producing derivatives of N,3-dimethylbenzamide?
A: Yes, research demonstrates the successful electrochemical synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide from 2-amino-N,3-dimethylbenzamide [, ]. This method utilizes a single-chamber electrolytic cell with platinum electrodes and dilute sulfuric acid as the supporting electrolyte.
Q5: What is known about the crystal structure of N,3-dimethylbenzamide?
A: In the crystal structure of N,3-dimethylbenzamide, the mean plane of the amide group and the benzene ring exhibit a dihedral angle of 33.93 (7)° []. The molecule also displays an intramolecular N—H⋯O hydrogen bond.
Q6: How are individual molecules of N,3-dimethylbenzamide arranged within the crystal lattice?
A: Within the crystal lattice, N,3-dimethylbenzamide molecules are linked together by N—H⋯N and N—H⋯O hydrogen bonds, forming double-stranded chains that run parallel to the b axis [].
Q7: Is there any research indicating a potential link between N,3-dimethylbenzamide derivatives and cellular processes like autophagy?
A: Yes, research suggests that 2-amino-5-chloro-N,3-dimethylbenzamide (CDDO) inhibits heat shock protein 90 (HSP90) and indirectly influences chaperone-mediated autophagy (CMA) []. This inhibition of HSP90 by CDDO was also found to block necroptosis.
Q8: How does the compound CDDO impact ferroptosis, and what is the role of CMA in this process?
A: Studies show that CDDO can inhibit ferroptosis []. The activation of ferroptosis by erastin increases lysosome-associated membrane protein 2a levels, which promotes CMA. This, in turn, leads to the degradation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. Inhibiting CMA stabilizes GPX4 and reduces ferroptosis.
Q9: What is the significance of studying the interplay between apoptosis, ferroptosis, and ER stress?
A: Research investigating the interplay between apoptosis, ferroptosis, and ER stress aims to understand the complex mechanisms of cell death and survival []. This knowledge is crucial for developing targeted therapies for diseases like cancer.
Q10: Have there been any reported cases of adverse health effects related to occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide?
A: Yes, there have been case reports documenting severe liver injury in individuals following occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide []. This highlights the importance of workplace safety measures and exposure monitoring during the handling and production of this chemical.
Q11: Can you elaborate on the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide?
A: 2-amino-5-cyano-N,3-dimethylbenzamide can be synthesized by reacting esters or diesters of 2-amino-5-cyano-3-methylbenzoic acid with methylamine []. This process offers another example of how researchers are exploring various synthetic routes for this class of compounds.
Q12: What factors influence the yield of 2-amino-5-cyano-N,3-dimethylbenzamide during synthesis?
A: Studies have shown that factors like the concentration of methylamine, reaction temperature, choice of solvent, and the use of different pyridine derivatives can impact the yield of 2-amino-5-cyano-N,3-dimethylbenzamide during synthesis [].
Q13: How is chlorantraniliprole synthesized using 2-amino-5-chloro-N,3-dimethylbenzamide?
A: Chlorantraniliprole can be synthesized by reacting 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid []. This reaction is typically carried out at low temperatures (-5 to 0°C) using methanesulfonyl chloride.
Q14: Is there a one-pot synthesis method for chlorantraniliprole?
A: Yes, a one-pot synthesis method for chlorantraniliprole has been developed []. This method involves reacting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide, which is prepared separately.
Q15: How is the structure of chlorantraniliprole confirmed?
A: The structure of chlorantraniliprole, synthesized through various methods, is typically confirmed using analytical techniques like 1H NMR spectroscopy []. This method helps to verify the identity and purity of the synthesized product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





